molecular formula C6H6BrNO3S B155042 4-Bromo-N-hydroxybenzenesulfonamide CAS No. 1984-32-3

4-Bromo-N-hydroxybenzenesulfonamide

Katalognummer: B155042
CAS-Nummer: 1984-32-3
Molekulargewicht: 252.09 g/mol
InChI-Schlüssel: PORUPJYSNWMWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-hydroxybenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrNO3S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-N-hydroxybenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This mechanism is similar to traditional sulfonamide antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit lipoxygenases (LOXs), enzymes involved in inflammatory processes. It has shown significant potency against human platelet-type 12-lipoxygenase (12-LOX), suggesting potential applications in managing inflammatory conditions.
  • Cancer Therapeutics : Studies have highlighted its role as a multi-targeted agent in cancer treatment. Its ability to stabilize G-quadruplex structures and inhibit carbonic anhydrases (CA IX and XII) positions it as a promising candidate for anticancer therapies .

The compound's biological activities are attributed to its interaction with specific molecular targets:

  • Inhibition of Platelet Aggregation : In vitro studies demonstrate that it can inhibit thromboxane A2-induced platelet aggregation, indicating potential use in thrombotic conditions.
  • Modulation of Inflammatory Responses : It has been shown to reduce levels of hydroxyeicosatetraenoic acid (HETE) in β-cells, highlighting its role in modulating inflammatory responses in diabetic contexts.

Study 1: Inhibition of Lipoxygenases

A study focused on the inhibitory effects of various benzenesulfonamide derivatives found that this compound significantly inhibited LOXs, which are pivotal in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 2: Antitumor Activity

Research showed that this compound could selectively inhibit CA IX-positive cancer cells under hypoxic conditions. Its ability to disrupt tumor cell growth at multiple levels illustrates its potential as a multi-targeting antitumor agent .

Eigenschaften

IUPAC Name

4-bromo-N-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUPJYSNWMWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941675
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-32-3
Record name Benzenesulfonamide, p-bromo-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.